

Confirming the in vivo efficacy of "Benzamide, N-benzoyl-N-(phenylmethyl)-"

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Compound of Interest

Benzamide, N-benzoyl-N(phenylmethyl)
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In Vivo Efficacy of N-Benzylbenzamide Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

While in vivo efficacy data for the specific compound "Benzamide, N-benzoyl-N-(phenylmethyl)-" remains limited in publicly available research, a wealth of information exists for the broader class of N-benzylbenzamide derivatives. These compounds have demonstrated significant therapeutic potential across various disease models, including oncology, metabolic disorders, and neurodegenerative diseases. This guide provides a comparative overview of the in vivo efficacy of prominent N-benzylbenzamide derivatives, supported by experimental data and detailed protocols to inform future research and development.

Comparative In Vivo Efficacy of N-Benzylbenzamide Derivatives

The following table summarizes the in vivo performance of notable N-benzylbenzamide derivatives from recent studies, highlighting their therapeutic targets, experimental models, and key efficacy outcomes.



Compound Class	Therapeutic Target	Experimental Model	Key In Vivo Efficacy Data
Tubulin Polymerization Inhibitors	Tubulin	H22 allograft mouse model (Liver Cancer)	Compound 20b-P (a disodium phosphate prodrug) significantly inhibited tumor growth and reduced microvessel density. It exhibited a high safety profile with an LD50 of 599.7 mg/kg (i.v.).[1] [2][3]
Dual sEH/PPARy Modulators	Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor y (PPARy)	Mouse models of metabolic syndrome	Compound 14c demonstrated a favorable in vitro profile and was identified as a suitable candidate for long- term in vivo studies in animal models of metabolic syndrome. [4]
Butyrylcholinesterase (BChE) Inhibitors	Butyrylcholinesterase	Aβ _{1–42} -induced cognitive impairment mouse model (Alzheimer's Disease)	Compounds S11-1014 and S11-1033 (0.5 mg/kg) showed a marked therapeutic effect, comparable to 1 mg/kg rivastigmine, in improving cognitive dysfunction.[5][6] The compounds were also shown to be safe in in vivo acute toxicity tests.[5][6]



An NAcute mouse model of phenylbenzamide
African derivative, 1a, was
trypanosomiasis curative by oral
administration.[7]

Detailed Experimental Protocols In Vivo Antitumor Efficacy Assessment of Tubulin Polymerization Inhibitors

Experimental Workflow:

Caption: Workflow for in vivo antitumor efficacy testing.

Methodology:

- Cell Culture and Animal Model: H22 liver cancer cells are maintained in appropriate culture media. For the in vivo study, cells are harvested and subcutaneously injected into the right flank of ICR mice.[1][3]
- Tumor Growth and Grouping: Once the tumors reach a volume of 100-200 mm³, the mice are randomly assigned to treatment and control groups.[1][3]
- Drug Administration: The test compound, such as the disodium phosphate prodrug 20b-P, is administered intravenously at a specified dosage and schedule. The control group receives the vehicle.[1][3]
- Efficacy Assessment: Tumor volumes and body weights are recorded every other day. At the conclusion of the experiment, the tumors are excised, weighed, and photographed.[1][3]
- Immunohistochemistry: Tumor tissues are fixed, sectioned, and stained with antibodies against CD31 to evaluate microvessel density as a measure of angiogenesis.[1][3]

In Vivo Assessment of Cognitive Enhancement by Butyrylcholinesterase Inhibitors



Experimental Workflow:

Caption: Workflow for assessing cognitive improvement in an Alzheimer's model.

Methodology:

- Animal Model: Cognitive impairment is induced in mice by intracerebroventricular injection of $A\beta_{1-42}$ peptide.[5][6]
- Drug Treatment: Following a recovery period, mice are administered with the N-benzyl benzamide derivatives (e.g., S11-1014, S11-1033) or a reference drug like rivastigmine.[5][6]
- Behavioral Assessment: The Morris Water Maze test is employed to evaluate spatial learning and memory. The time taken to find a hidden platform (escape latency) and the distance traveled are measured over several days of training and in a final probe trial.[5][6]

Signaling Pathways and Mechanism of Action Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives with antitumor activity often function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis in cancer cells.

Caption: Mechanism of action for tubulin-inhibiting N-benzylbenzamides.

This guide highlights the promising in vivo efficacy of N-benzylbenzamide derivatives across different therapeutic areas. The provided data and protocols can serve as a valuable resource for researchers interested in exploring the potential of this chemical scaffold in drug discovery and development. Further investigation into the specific compound "Benzamide, N-benzoyl-N-(phenylmethyl)-" is warranted to determine its unique pharmacological profile.

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